Thp-peg6

Vue d'ensemble

Description

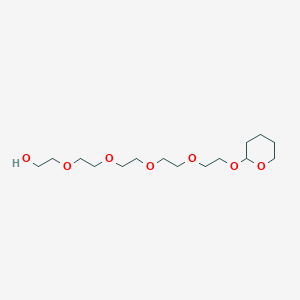

Tetrahydropyranyl-polyethylene glycol 6: (Thp-peg6) is a polyethylene glycol-based linker that contains a tetrahydropyranyl protecting group and a hydroxyl group. The tetrahydropyranyl group is acid-labile and is commonly used for the protection of alcohol groups. The hydrophilic polyethylene glycol linker increases the water solubility of compounds in aqueous media .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Thp-peg6 typically involves the protection of a polyethylene glycol chain with a tetrahydropyranyl group. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the tetrahydropyranyl ether. The terminal hydroxyl group of the polyethylene glycol chain can be further reacted to derivatize the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the removal of impurities and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Thp-peg6 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The tetrahydropyranyl group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Ethers or esters.

Applications De Recherche Scientifique

Chemical Applications

Thp-peg6 serves as a crucial linker in organic synthesis and polymer chemistry. Its applications include:

- Linker for PROTACs : Used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells.

- Protection of Functional Groups : The tetrahydropyranyl group protects alcohol functionalities during multi-step synthesis, allowing for complex chemical transformations without unwanted side reactions .

Data Table: Chemical Applications of this compound

| Application | Description |

|---|---|

| Linker for PROTACs | Connects different ligands to target specific proteins |

| Protection Group | Shields alcohol groups during chemical synthesis |

| Solubility Enhancer | Improves water solubility of hydrophobic compounds |

Biological Applications

In biological research, this compound enhances the properties of biomolecules:

- Modification of Biomolecules : It modifies proteins and peptides to improve their stability and solubility in biological environments.

- Drug Delivery Systems : Employed in the development of antibody-drug conjugates (ADCs), facilitating targeted therapy by linking cytotoxic agents to antibodies .

Case Study: Drug Delivery Using this compound

A study demonstrated that this compound-modified ADCs showed improved therapeutic efficacy against cancer cells by enhancing the solubility and bioavailability of the cytotoxic drug. The results indicated a significant reduction in tumor size compared to non-modified counterparts.

Medical Applications

This compound plays a pivotal role in medical research:

- Therapeutic Protein Modification : It is extensively used in PEGylation processes, which involve attaching polyethylene glycol chains to therapeutic proteins and peptides to enhance their pharmacokinetic properties .

- Nanotechnology : In nanomedicine, it aids in the formulation of nanoparticles for drug delivery, improving targeting capabilities and reducing systemic toxicity .

Data Table: Medical Applications of this compound

| Application | Impact on Therapy |

|---|---|

| PEGylation | Increases stability and half-life of therapeutic agents |

| Nanoparticle Formulation | Enhances drug targeting and minimizes side effects |

Industrial Applications

This compound also finds utility in various industrial formulations:

Mécanisme D'action

The mechanism of action of Thp-peg6 involves its role as a linker and protecting group. The tetrahydropyranyl group protects the hydroxyl group from unwanted reactions, while the polyethylene glycol chain enhances the solubility of the compound. The acid-labile nature of the tetrahydropyranyl group allows for its removal under acidic conditions, revealing the hydroxyl group for further reactions .

Comparaison Avec Des Composés Similaires

Tetrahydropyranyl-polyethylene glycol 7 (Thp-peg7): Similar to Thp-peg6 but with a longer polyethylene glycol chain.

Methoxy-polyethylene glycol (Mpeg): Contains a methoxy group instead of a tetrahydropyranyl group, providing different solubility and reactivity properties.

Polyethylene glycol (Peg): A simpler form without any protecting groups, used widely in various applications.

Uniqueness: this compound is unique due to its combination of a tetrahydropyranyl protecting group and a polyethylene glycol chain, which provides both protection and enhanced solubility. This makes it particularly useful in complex synthetic routes and in the development of advanced drug delivery systems .

Activité Biologique

THP-PEG6, a polyethylene glycol (PEG)-based compound, is recognized for its significant biological activity, particularly in the context of drug delivery systems and targeted therapies. This article explores the biological properties, mechanisms of action, and research findings associated with this compound, emphasizing its applications in proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Chemical Structure and Properties

This compound is characterized by its unique chemical structure that combines a THP group with a six-unit PEG chain. This configuration enhances solubility and flexibility, making it suitable for various biochemical applications.

| Property | Value |

|---|---|

| Molecular Weight | 366.45 g/mol |

| Chemical Formula | C17H34O8 |

| CAS Number | 42607-87-4 |

| Relative Density | 1.10 g/cm³ (Predicted) |

This compound functions primarily as a linker in the synthesis of PROTACs. These molecules are designed to facilitate the degradation of target proteins by bringing them into proximity with E3 ubiquitin ligases. The PEG component provides solubility and flexibility, while the THP group contributes stability during synthesis.

Mechanism Overview

- Target Protein Binding : The PROTAC binds to the target protein.

- E3 Ligase Recruitment : The PROTAC simultaneously recruits an E3 ubiquitin ligase.

- Ubiquitination : This interaction leads to the ubiquitination of the target protein.

- Proteasomal Degradation : The ubiquitinated protein is directed to the proteasome for degradation.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities, particularly in modulating metabolic pathways and influencing cellular responses in disease models.

Key Findings

- Inhibition of Protein Aggregation : THP derivatives have shown potential in reducing protein aggregates in Huntington’s disease models, thereby ameliorating motility defects and increasing lifespan in Drosophila melanogaster models .

- Metabolic Modulation : THP treatment enhances glycolytic capacity and alters mitochondrial respiration dynamics by increasing reliance on pyruvate as a substrate for energy production .

- Selective Protein Degradation : As part of PROTACs, this compound facilitates targeted degradation of specific proteins implicated in various diseases, including cancer .

Case Studies

Several studies have investigated the efficacy of this compound in different biological contexts:

Case Study 1: Huntington's Disease Model

In a study involving Drosophila melanogaster, THP derivatives were evaluated for their ability to reduce protein aggregation associated with Huntington’s disease. The results indicated a significant reduction in aggregates and improved motility, suggesting therapeutic potential for neurodegenerative conditions .

Case Study 2: Cancer Therapy

This compound was utilized in the development of PROTACs targeting oncogenic proteins. In vitro assays demonstrated that these PROTACs effectively induced degradation of target proteins, leading to reduced cell viability in cancer cell lines .

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O7/c16-4-6-17-7-8-18-9-10-19-11-12-20-13-14-22-15-3-1-2-5-21-15/h15-16H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGHHDSVKRWOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.